molecular formula C21H30N6O2S B12738695 1-Piperazinecarboxamide, N,N-diethyl-4-(6,7,8,9-tetrahydro-7,7-dimethyl-9-oxo-5H-pyrimido(4,5-b)(1,4)benzothiazin-4-yl)- CAS No. 89513-72-4

1-Piperazinecarboxamide, N,N-diethyl-4-(6,7,8,9-tetrahydro-7,7-dimethyl-9-oxo-5H-pyrimido(4,5-b)(1,4)benzothiazin-4-yl)-

Katalognummer: B12738695
CAS-Nummer: 89513-72-4
Molekulargewicht: 430.6 g/mol
InChI-Schlüssel: RVKIMLVOZCWGDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BRN 5660059 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity under specific conditions, which allows it to be used in a wide range of chemical reactions and processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BRN 5660059 typically involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of BRN 5660059 is scaled up using large reactors and continuous flow processes. This allows for the efficient and cost-effective production of the compound in large quantities. The industrial methods often involve the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and performance.

Analyse Chemischer Reaktionen

Types of Reactions

BRN 5660059 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, resulting in the formation of substituted products.

Common Reagents and Conditions

The common reagents used in the reactions of BRN 5660059 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of BRN 5660059 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

BRN 5660059 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules with specific properties.

    Biology: It is used in biochemical assays and studies to understand the interactions between different biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals, polymers, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of BRN 5660059 involves its interaction with specific molecular targets and pathways It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it is used in

Eigenschaften

CAS-Nummer

89513-72-4

Molekularformel

C21H30N6O2S

Molekulargewicht

430.6 g/mol

IUPAC-Name

4-(7,7-dimethyl-9-oxo-6,8-dihydro-5H-pyrimido[4,5-b][1,4]benzothiazin-4-yl)-N,N-diethylpiperazine-1-carboxamide

InChI

InChI=1S/C21H30N6O2S/c1-5-25(6-2)20(29)27-9-7-26(8-10-27)18-16-19(23-13-22-18)30-17-14(24-16)11-21(3,4)12-15(17)28/h13,24H,5-12H2,1-4H3

InChI-Schlüssel

RVKIMLVOZCWGDB-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)N1CCN(CC1)C2=C3C(=NC=N2)SC4=C(N3)CC(CC4=O)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.